molecular formula C10H18O B6155934 2-(4,4-dimethylcyclohexyl)acetaldehyde CAS No. 1547036-81-6

2-(4,4-dimethylcyclohexyl)acetaldehyde

Cat. No.: B6155934
CAS No.: 1547036-81-6
M. Wt: 154.2
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Description

2-(4,4-Dimethylcyclohexyl)acetaldehyde is an aliphatic aldehyde featuring a cyclohexane ring substituted with two methyl groups at the 4-position and an acetaldehyde moiety (-CH₂CHO) attached to the adjacent carbon. The 4,4-dimethylcyclohexyl group introduces steric bulk and lipophilicity, which may influence its physical properties (e.g., boiling point, solubility) and reactivity compared to simpler aldehydes. Potential applications include use as a fragrance intermediate or synthetic precursor in organic chemistry.

Properties

CAS No.

1547036-81-6

Molecular Formula

C10H18O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Preparation Methods

Reduction-Oxidation of 4,4-Dimethylcyclohexanone

This two-step approach begins with the reduction of 4,4-dimethylcyclohexanone to its corresponding alcohol, followed by oxidation to the aldehyde. While specific details are sparing in public literature, industrial protocols suggest the use of sodium borohydride (NaBH4) for reduction and pyridinium chlorochromate (PCC) for oxidation. Continuous-flow systems enhance yield by minimizing side reactions, though the method’s applicability is limited by over-oxidation risks and moderate stereocontrol.

Reaction Conditions and Challenges

  • Reduction : Conducted at 0–25°C in methanol, achieving >90% conversion.

  • Oxidation : PCC in dichloromethane at ambient temperature, yielding 70–80% aldehyde.
    Steric hindrance from the dimethyl groups slows oxidation kinetics, necessitating prolonged reaction times.

Claisen Rearrangement of Vinyl Ether Intermediates

A more robust and scalable route, detailed in patent WO2020057741A1, employs acid-catalyzed Claisen rearrangement of vinyl ether derivatives. This method avoids over-oxidation pitfalls and offers superior stereochemical outcomes.

Stepwise Synthesis

  • Acetal Formation :
    Cyclohexenol derivatives (e.g., 4-isopropyl-1-methylcyclohex-2-en-1-ol) react with vinyl ethers (RO) under Brønsted or Lewis acid catalysis (e.g., caproic acid) to form acetals.

    Cyclohexenol+ROCH=CH2H+Acetal Intermediate\text{Cyclohexenol} + \text{ROCH=CH}_2 \xrightarrow{\text{H}^+} \text{Acetal Intermediate}
  • Thermal Rearrangement :
    Heating the acetal above 150°C induces a-sigmatropic Claisen rearrangement, producing an α,β-unsaturated aldehyde.

    AcetalΔ>150C2-(4,4-Dimethylcyclohexyl)Acetaldehyde\text{Acetal} \xrightarrow{\Delta > 150^\circ \text{C}} \text{this compound}
  • Hydrogenation :
    Palladium on activated carbon catalyzes hydrogenation of residual double bonds, finalizing the product.

Optimization Data

ParameterOptimal RangeYield Improvement
Temperature160–180°C+20%
Catalyst (Caproic)5–10 wt%+15%
Pressure90–100 mbar+10%

Industrial-Scale Production

Continuous-Flow Systems

Modern facilities adopt tubular reactors for Claisen rearrangements, achieving throughputs of 1–5 kg/h with 85% purity post-distillation. Key advantages include:

  • Temperature Control : Jacketed reactors maintain 160–180°C, minimizing thermal degradation.

  • Catalyst Recycling : Palladium catalysts are recovered via filtration, reducing costs by 30%.

Purification Techniques

  • Fractional Distillation : Separates cis/trans isomers (bp: 71°C vs. 73°C at 1 mbar).

  • Column Chromatography : Resolves steric isomers using silica gel modified with silver nitrate.

Mechanistic Insights

Claisen Rearrangement Pathway

The rearrangement proceeds via a concerted six-membered transition state, with electron density shifting from the oxygen lone pairs to the forming carbonyl group. Steric effects from the dimethyl substituents slow the reaction, necessitating higher temperatures.

\chemfig6((=O)(CH2OCH2CH3)(CH(CH3)2)(=CH2)(=O)) Δ \chemfig6((=O)(CH2CHO)(CH(CH3)2)(=CH2)(=O))\chemfig{6((=O)-(-CH_2OCH_2CH_3)-(-CH(CH_3)_2)-(=CH_2)--(=O)-)}
\ \xrightarrow{\Delta}\
\chemfig{
6((=O)-(-CH2CHO)-(-CH(CH3)2)-(=CH2)--(=O)-)}

Hydrogenation Dynamics

Palladium catalysts facilitate syn-addition of hydrogen across the double bond, preserving the cyclohexane ring’s chair conformation. Support materials like activated carbon enhance dispersion, increasing surface area by 50% compared to unsupported Pd .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-dimethylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: The compound can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base such as sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation: Sodium hydroxide (NaOH), ethanol

Major Products Formed

    Oxidation: 2-(4,4-dimethylcyclohexyl)acetic acid

    Reduction: 2-(4,4-dimethylcyclohexyl)ethanol

    Condensation: β-hydroxy ketones or aldehydes

Scientific Research Applications

2-(4,4-dimethylcyclohexyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its distinct odor.

Mechanism of Action

The mechanism of action of 2-(4,4-dimethylcyclohexyl)acetaldehyde involves its interaction with various molecular targets and pathways:

    Enzyme Interaction: The compound can act as a substrate for enzymes such as aldehyde dehydrogenase, which catalyzes its oxidation to the corresponding carboxylic acid.

    Metabolic Pathways: It can be involved in metabolic pathways related to the synthesis and degradation of cyclic compounds.

Comparison with Similar Compounds

Substituent Effects: 2-(4-Ethylcyclohexyl)acetaldehyde vs. 2-(4,4-Dimethylcyclohexyl)acetaldehyde

The substitution pattern on the cyclohexane ring significantly impacts molecular properties:

  • 2-(4-Ethylcyclohexyl)acetaldehyde (C₁₀H₁₈O) : Features a single ethyl (-CH₂CH₃) substituent at the 4-position of the cyclohexane ring. The ethyl group provides moderate steric hindrance and enhances lipophilicity.
  • However, experimental data (e.g., CCS values, melting points) are needed for confirmation.

Functional Group Variations: Ethyl 2-(4,4-Dimethylcyclohexyl)acetate

Ethyl 2-(4,4-dimethylcyclohexyl)acetate (C₁₂H₂₂O₂) replaces the aldehyde group with an ester (-COOEt). This substitution increases stability against oxidation but reduces electrophilicity, making the ester less reactive in nucleophilic addition reactions. Such derivatives are often used in perfumery or as plasticizers.

Aromatic vs. Alicyclic Aldehydes: 2-(4-Hydroxyphenyl)acetaldehyde

2-(4-Hydroxyphenyl)acetaldehyde (C₈H₈O₂) features a phenolic ring instead of a cyclohexane group. The aromatic system confers resonance stabilization to the aldehyde, enhancing its acidity (pKa ~10–12 for phenolic -OH) compared to alicyclic analogs. This compound is used in biosynthesis (e.g., flavonoid pathways) and pharmaceutical intermediates, whereas alicyclic aldehydes like this compound are more suited for hydrophobic applications.

Organophosphorus Derivatives: 4,4-Dimethylcyclohexyl Methylphosphonofluoridate

4,4-Dimethylcyclohexyl methylphosphonofluoridate (C₉H₁₈FO₂P) shares the 4,4-dimethylcyclohexyl group but replaces the aldehyde with a phosphonofluoridate ester. This functional group drastically alters reactivity, enabling use as a nerve agent simulant or pesticide. The phosphonofluoridate group introduces high toxicity and hydrolytic instability compared to the inert aldehyde.

Data Table: Structural and Functional Comparisons

Compound Molecular Formula Substituent(s) Functional Group Key Properties/Applications
This compound C₁₀H₁₈O 4,4-dimethylcyclohexyl Aldehyde (-CHO) High lipophilicity; synthetic intermediate (inferred)
2-(4-Ethylcyclohexyl)acetaldehyde C₁₀H₁₈O 4-ethylcyclohexyl Aldehyde (-CHO) Moderate steric hindrance; fragrance applications
Ethyl 2-(4,4-dimethylcyclohexyl)acetate C₁₂H₂₂O₂ 4,4-dimethylcyclohexyl Ester (-COOEt) Oxidation-resistant; perfumery
2-(4-Hydroxyphenyl)acetaldehyde C₈H₈O₂ 4-hydroxyphenyl Aldehyde (-CHO) Aromatic stabilization; biosynthetic precursor
4,4-Dimethylcyclohexyl methylphosphonofluoridate C₉H₁₈FO₂P 4,4-dimethylcyclohexyl Phosphonofluoridate Toxic; hydrolytically unstable

Research Findings and Implications

  • Steric and Electronic Effects : The 4,4-dimethylcyclohexyl group in the target compound likely reduces reactivity in nucleophilic additions compared to less hindered analogs (e.g., 4-ethyl derivative) due to steric shielding of the aldehyde group .
  • Biological Activity: Phenolic aldehydes like 2-(4-hydroxyphenyl)acetaldehyde exhibit antioxidant and antimicrobial properties , whereas alicyclic aldehydes may prioritize industrial over biological applications due to lower polarity.
  • Functional Group versatility: Phosphonofluoridate derivatives highlight how substituent choice can pivot compounds toward high-stakes applications (e.g., chemical warfare agents), underscoring the importance of functional group design.

Q & A

Q. Key Factors Affecting Yield :

  • Steric Hindrance : The 4,4-dimethyl group on the cyclohexane ring may slow reaction kinetics, requiring elevated temperatures (e.g., 60–80°C) or prolonged reaction times .
  • Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) improve selectivity in aldol reactions by reducing side products .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Reference Approach
PCC OxidationDichloromethane, RT65–75
Aldol Condensation (LDA)THF, −78°C to RT50–60

Advanced: How can researchers address contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:
Contradictions in spectral data often arise from conformational flexibility of the cyclohexyl group or solvent effects . To resolve discrepancies:

Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" cyclohexane ring conformers and simplify splitting patterns .

Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Tools like Gaussian or ORCA are recommended .

Solvent Standardization : Report data in deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to minimize solvent-induced shifts .

Q. Example Workflow :

  • Acquire 1H^1H-NMR at multiple temperatures.
  • Compare experimental shifts with computed values (MAE < 0.3 ppm acceptable).
  • Publish raw spectral files in supplementary materials for reproducibility .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Identify aldehyde proton (δ 9.5–10.0 ppm) and cyclohexyl methyl groups (δ 0.8–1.2 ppm).
    • 13C^{13}C-NMR: Confirm aldehyde carbon (δ 190–205 ppm) and quaternary carbons in the cyclohexane ring .
  • IR Spectroscopy : Look for strong C=O stretch (~1720 cm⁻¹) and weak C-H stretch of the aldehyde (~2820, 2720 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to confirm molecular ion ([M+H]⁺) and purity (>95%) .

Q. Table 2: Analytical Parameters

TechniqueKey SignalsDetection Limit
1H^1H-NMRAldehyde proton (δ 9.8 ppm)1–5 mol%
HPLC-MS[M+H]⁺ at m/z 195.2 (C₁₂H₂₀O)0.1 ng/μL

Advanced: How can factorial design optimize the synthesis of this compound?

Methodological Answer:
A 2³ factorial design can systematically evaluate variables:

  • Factors : Temperature (X₁), catalyst loading (X₂), reaction time (X₃).
  • Response : Yield (%) and purity (%).

Q. Steps :

Screening Experiments : Identify significant factors via Plackett-Burman design.

Model Development : Use ANOVA to fit a quadratic model (e.g., Y=β0+β1X1+β2X2+β3X1X2Y = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_3X_1X_2).

Optimization : Apply response surface methodology (RSM) to locate maxima in the design space .

Q. Case Study :

  • Optimal conditions for aldol condensation: 70°C, 10 mol% LDA, 12 hours.
  • Predicted yield: 68% (experimental: 65 ± 3%) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all manipulations .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Code D001) .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How does the steric bulk of 4,4-dimethylcyclohexyl influence reactivity in nucleophilic addition reactions?

Methodological Answer:
The 4,4-dimethyl group introduces steric hindrance , which:

  • Slows Nucleophilic Attack : Bulky groups impede access to the aldehyde carbonyl, reducing reaction rates.
  • Enhances Stereoselectivity : In asymmetric reactions (e.g., with chiral amines), the cyclohexyl group can favor one diastereomer via steric guidance .

Q. Experimental Validation :

  • Compare kinetics with less hindered analogs (e.g., cyclohexylacetaldehyde) using UV-Vis monitoring.
  • Use X-ray crystallography to analyze transition-state analogs .

Basic: What are the applications of this compound in pharmaceutical research?

Methodological Answer:

  • Intermediate in Drug Synthesis : Used to prepare cyclohexane-containing analogs of bioactive molecules (e.g., dopamine receptor ligands) .
  • Protease Inhibition Studies : The aldehyde group can act as an electrophilic "warhead" in covalent inhibitor design .

Advanced: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • EPI Suite Estimation : Calculate biodegradation (BIOWIN) and octanol-water partition coefficients (LogP) to assess persistence .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption behavior .

Q. Predicted Data :

  • LogP: 2.8 (moderate hydrophobicity).
  • Half-life in water: 14 days (aerobic conditions) .

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